Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine
Overview
Description
Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reaction Mechanisms and Stereoselectivity
Yali Chen et al. (2010) explored the reaction of electron-deficient cyclopropane derivatives with amines, demonstrating high yields and stereoselectivity in producing N-aryl-trans, trans-α-carboxyl-β-methoxycarbonyl-γ-aryl-γ-butyrolactams. Their work proposes reaction mechanisms for these transformations, providing valuable insights into cyclopropane chemistry (Chen et al., 2010).
Synthesis of Cyclopropanated Pyranosides
A. Fatima et al. (1990) reported on the synthesis of cyclopropanated pyranosides, which are crucial for creating biologically significant sugars. This research underscores the importance of cyclopropylamine derivatives in synthesizing complex sugar structures with potential pharmaceutical applications (Fatima et al., 1990).
Chemoenzymatic Synthesis Routes
W. Parker et al. (2012) discussed the chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for a corticotropin-releasing factor-1 (CRF-1) receptor antagonist. Their approach leverages the specificity of enzymatic reactions, illustrating the compound's role in developing targeted therapies (Parker et al., 2012).
Electrophilic Amination and β-Aminoketone Synthesis
Zhishi Ye et al. (2015) described a copper-catalyzed electrophilic amination of cyclopropanols to synthesize various β-aminoketones, highlighting the functional group tolerance and mild reaction conditions of this process. This study showcases the potential of cyclopropylamine derivatives in creating complex organic molecules with diverse functional groups (Ye et al., 2015).
Photoredox-catalyzed Oxo-amination
Liang Ge et al. (2019) explored photoredox-catalyzed oxo-amination of aryl cyclopropanes, enabling the construction of β-amino ketone derivatives. Their work demonstrates the versatility of cyclopropylamine derivatives in photoredox chemistry and their potential in synthesizing structurally diverse molecules (Ge et al., 2019).
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-8-9-16-13-6-2-11(3-7-13)10-14-12-4-5-12/h2-3,6-7,12,14H,4-5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDXIOXVJNIRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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